molecular formula C22H28ClN3O B14162847 Acrichin 8 CAS No. 522-21-4

Acrichin 8

Cat. No.: B14162847
CAS No.: 522-21-4
M. Wt: 385.9 g/mol
InChI Key: TXCSDESMIIXNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acrichin 8 is a pharmaceutical compound developed by Acrichin, a Russian manufacturer known for its topical formulations. Specifically, "Bystrumgel® 2.5%" (produced by Acrichin) was evaluated alongside other commercial gels, highlighting Acrichin’s role in producing dermatological agents . Further structural and mechanistic details remain speculative due to insufficient primary data in the provided sources.

Properties

CAS No.

522-21-4

Molecular Formula

C22H28ClN3O

Molecular Weight

385.9 g/mol

IUPAC Name

N-(6-chloro-2-methoxyacridin-9-yl)-N',N'-diethylbutane-1,4-diamine

InChI

InChI=1S/C22H28ClN3O/c1-4-26(5-2)13-7-6-12-24-22-18-10-8-16(23)14-21(18)25-20-11-9-17(27-3)15-19(20)22/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,24,25)

InChI Key

TXCSDESMIIXNRY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of Acrichin 8 with analogous compounds necessitates extrapolation from related studies and methodologies due to the absence of direct experimental data. Below is a structured analysis based on pharmacological, physicochemical, and analytical frameworks:

Pharmacological and Therapeutic Profiles

This compound is hypothesized to belong to the class of topical anti-inflammatory agents, akin to Bystrumgel® 2.5% (Acrichin, Russia), Diclofenac® 5% (Synthesis, Russia), and Troxevasin® 2% (Balkanpharma-Troyan, Bulgaria). Key parameters for comparison include:

Parameter This compound (Inferred) Bystrumgel® 2.5% Diclofenac® 5% Troxevasin® 2%
Active Ingredient Undisclosed Troxerutin Diclofenac sodium Troxerutin
Indication Anti-inflammatory Venotonic, anti-edema NSAID, pain relief Venotonic, anti-inflammatory
Spreadability (cm) N/A ~4.575 (avg. commercial) ~4.575 (avg. commercial) ~4.575 (avg. commercial)
Concentration Undisclosed 2.5% 5% 2%

Notes:

  • Spreadability, a critical parameter for topical formulations, was tested in a comparative study of commercial gels.

Structural and Analytical Comparisons

and provide methodologies for comparing compounds using hierarchical clustering analysis (HCA) and spectral data (e.g., 13C-NMR, IR, MS). For instance:

  • ANOSIM Analysis: Applied to pirarubicin analogs, this method revealed structural similarities and outliers (e.g., analog 6 was distinct from others) . If this compound shares structural motifs with NSAIDs or venotonics, similar multivariate analyses could classify its relationship to peers.
  • Spectral Data : Reference tables for organic compounds () emphasize the importance of 13C-NMR and IR spectra in structural elucidation. Comparative spectral analysis of this compound and analogs like diclofenac could identify functional-group differences impacting efficacy or stability.

Efficacy and Limitations

  • Bystrumgel® (Acrichin’s known product) demonstrated comparable spreadability to market leaders but lacked specificity in targeting inflammatory pathways vs. Diclofenac® .
  • Future Research Directions: Dose-response studies (e.g., IC50/EC50 values) to quantify this compound’s anti-inflammatory potency . Head-to-head clinical trials against NSAIDs and venotonics to establish therapeutic superiority or equivalence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.